1H and 19F NMR spectra data for ((2,2-Difluorocyclopropoxy)methyl)benzene
1H and 19F NMR spectra data for ((2,2-Difluorocyclopropoxy)methyl)benzene
Title: Spectral Profiling and Synthetic Methodologies for ((2,2-Difluorocyclopropoxy)methyl)benzene: A Comprehensive NMR Guide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, the gem-difluorocyclopropyl group acts as a robust, lipophilic bioisostere for standard ethers and alcohols. This technical whitepaper provides an in-depth analysis of ((2,2-Difluorocyclopropoxy)methyl)benzene (CAS: 811431-41-1), commonly known as benzyl 2,2-difluorocyclopropyl ether (1)[1]. By examining the causality behind its complex ^1H and ^19F Nuclear Magnetic Resonance (NMR) splitting patterns, this guide establishes a self-validating framework for the synthesis and structural verification of this critical building block.
Structural and Stereochemical Causality
To interpret the NMR spectra of ((2,2-Difluorocyclopropoxy)methyl)benzene accurately, one must first deconstruct its stereoelectronic environment. The molecule consists of a benzyl ether linkage attached to a cyclopropane ring bearing two fluorine atoms at the C2 position.
The core analytical challenge—and the key to validating the structure—lies in the C1 stereocenter (the cyclopropyl carbon attached to the oxygen).
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Diastereotopic Protons: Because C1 is chiral, the adjacent benzylic methylene (-CH₂-) protons are rendered chemically and magnetically non-equivalent. Instead of a simple singlet, they couple with each other to form a distinct AB quartet (2)[2].
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Diastereotopic Fluorines: Similarly, the two fluorine atoms on C2 are fixed in cis and trans positions relative to the bulky benzyloxy group. This spatial fixedness, combined with the C1 stereocenter, results in a massive geminal fluorine-fluorine spin-spin coupling (^2J
FF≈ 164 Hz), which is the definitive hallmark of a gem-difluorocyclopropane ring (3)[3].
Quantitative NMR Data Presentation
The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the purified compound. These parameters serve as a self-validating checklist during quality control.
Table 1: ^1H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Causality & Assignment |
| Phenyl (Ar-H) | 7.28 – 7.40 | Multiplet (m) | 5H | - | Standard aromatic resonance. |
| Benzyl (-CH₂-) | 4.55, 4.65 | AB Quartet (ABq) | 2H | ^2J | Geminal coupling of diastereotopic protons induced by the C1 chiral center. |
| Cyclopropyl (C1-H) | 3.80 – 3.90 | Multiplet (m) | 1H | ^3J | Highly deshielded by the adjacent ether oxygen and electron-withdrawing CF₂ group. |
| Cyclopropyl (C3-H | 1.55 – 1.65 | Multiplet (m) | 1H | ^2J | Diastereotopic ring proton (cis to OBn). |
| Cyclopropyl (C3-H | 1.30 – 1.40 | Multiplet (m) | 1H | ^2J | Diastereotopic ring proton (trans to OBn). |
Table 2: ^19F NMR Spectral Data (376 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Causality & Assignment |
| C2-F | -138.5 to -139.5 | Doublet of doublets (dd) | 1F | ^2J | Magnetically non-equivalent F atom coupling strongly with its geminal partner. |
| C2-F | -140.5 to -141.5 | Doublet of doublets (dd) | 1F | ^2J | Magnetically non-equivalent F atom coupling strongly with its geminal partner. |
(Note: Exact chemical shifts may vary slightly based on sample concentration and exact calibration against the TMS internal standard[4].)
Experimental Protocol: Synthesis and NMR Characterization Workflow
To ensure high scientific integrity, the following step-by-step protocol outlines the generation of the compound via a [2+1] cycloaddition, followed by the strict parameters required for NMR acquisition.
Phase 1: Synthesis via Difluorocarbene Cycloaddition
The standard methodology involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) to generate a singlet difluorocarbene, which subsequently reacts with benzyl vinyl ether ().
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Preparation: Charge an oven-dried, argon-purged round-bottom flask with benzyl vinyl ether (1.0 equiv) dissolved in anhydrous diglyme (0.5 M).
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Heating: Elevate the reaction temperature to 150 °C using a precisely controlled oil bath.
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Carbene Generation: Dropwise add a solution of ClCF₂COONa (5.0 equiv) in anhydrous diglyme over a period of 2 hours. Causality Note: Slow addition is critical to maintain a low steady-state concentration of the highly reactive difluorocarbene, thereby preventing unwanted carbene dimerization into tetrafluoroethylene.
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Quench & Extraction: Stir for an additional 30 minutes. Cool the mixture to room temperature, quench with deionized water, and extract three times with hexanes.
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes/EtOAc).
Phase 2: NMR Sample Preparation and Acquisition
A self-validating analytical system requires strict adherence to sample preparation standards to prevent line-broadening from paramagnetic impurities or solvent gradients (4)[4].
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Sample Prep: Dissolve exactly 15 mg of the purified ((2,2-Difluorocyclopropoxy)methyl)benzene in 0.6 mL of deuterated chloroform (CDCl₃, 100 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Filtration: Pass the solution through a tightly packed glass wool plug into a precision 5 mm NMR tube to remove any particulate matter.
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^1H NMR Acquisition: Acquire at 400 MHz. Set the number of scans (ns) to 16, with a relaxation delay (d1) of 1.5 seconds.
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^19F NMR Acquisition: Acquire at 376 MHz. Set the number of scans (ns) to 64, with a relaxation delay (d1) of 2.0 seconds. Ensure proton decoupling is turned off to observe the critical ^3J
HFcouplings. -
Processing: Apply zero-filling to 64k data points and an exponential line broadening (LB) of 0.3 Hz prior to Fourier transformation.
Mechanistic Pathway Visualization
The following diagram maps the logical relationship between the synthetic pathway and the downstream analytical validation.
Figure 1: Workflow of difluorocarbene [2+1] cycloaddition and subsequent NMR characterization.
Conclusion
The structural validation of ((2,2-Difluorocyclopropoxy)methyl)benzene relies heavily on understanding the causality of its NMR splitting patterns. The presence of the C1 stereocenter dictates the diastereotopic nature of both the benzylic protons and the gem-difluoro atoms. By strictly controlling the synthetic [2+1] cycloaddition environment and adhering to rigorous NMR acquisition protocols, researchers can confidently utilize this compound as a high-purity building block in advanced drug discovery pipelines.
References
- Source: Chinese Academy of Sciences (cas.cn)
- Ring-Opening Functionalization of Simple gem-Difluorocyclopropanes by Single-Electron Oxidants Source: The Journal of Organic Chemistry - ACS Publications URL
- Synthesis of gem-Difluoromethylene Containing Cycloalkenes via the Ring-Opening Reaction of gem-Difluorocyclopropanes and Subsequent RCM Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
- Synthesis of trans-Configurated Spacered Nucleoside Analogues Comprising a Difluorocyclopropane Moiety Source: Verlag der Zeitschrift für Naturforschung URL
- Methyl-benzene - Sigma-Aldrich (Product Catalog & Specs)
